N1-(2-bromobenzyl)-N1-methylethane-1,2-diamine
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Overview
Description
N1-(2-Bromobenzyl)-N1-methylethane-1,2-diamine is an organic compound that features a bromobenzyl group attached to a methylethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-bromobenzyl)-N1-methylethane-1,2-diamine typically involves the nucleophilic substitution reaction of 2-bromobenzyl bromide with N-methylethane-1,2-diamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction mixture is often refluxed in an appropriate solvent like ethanol or acetonitrile to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the efficiency and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of imines or amides.
Reduction: The compound can be reduced to form secondary amines or primary amines, depending on the reaction conditions.
Substitution: The bromobenzyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide, sodium azide, or thiols can be employed in substitution reactions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-(2-bromobenzyl)-N1-methylethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Industry: It can be utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N1-(2-bromobenzyl)-N1-methylethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can enhance binding affinity through halogen bonding, while the diamine backbone can form hydrogen bonds and electrostatic interactions with the target. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
- N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine
- N1-(2-fluorobenzyl)-N1-methylethane-1,2-diamine
- N1-(2-iodobenzyl)-N1-methylethane-1,2-diamine
Comparison: N1-(2-bromobenzyl)-N1-methylethane-1,2-diamine is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N'-[(2-bromophenyl)methyl]-N'-methylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-13(7-6-12)8-9-4-2-3-5-10(9)11/h2-5H,6-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIUVJQNBSQMSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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